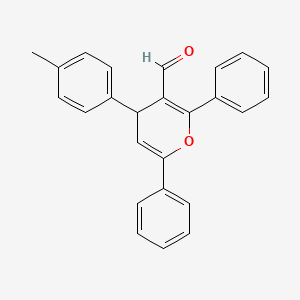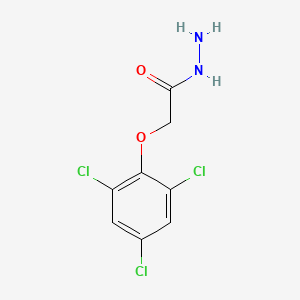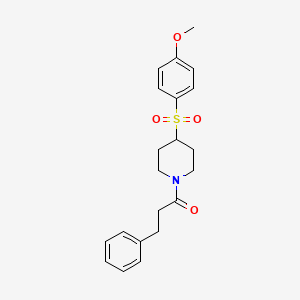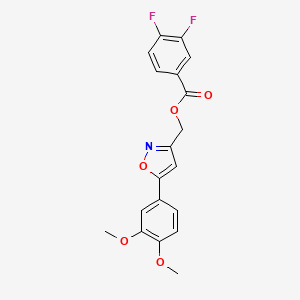
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde, commonly known as MDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPA belongs to the family of pyran compounds and has a molecular formula of C27H22O2.
Aplicaciones Científicas De Investigación
MDPA has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, MDPA has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). MDPA has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron-donating ability.
In biomedical research, MDPA has been studied for its potential therapeutic applications, including as an anti-cancer agent and as a neuroprotective agent. MDPA has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes and activating pro-apoptotic genes. MDPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of MDPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, MDPA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. MDPA has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis. In the brain, MDPA has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE and NF-κB pathways, respectively.
Biochemical and Physiological Effects
MDPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, MDPA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes. MDPA has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In the brain, MDPA has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. MDPA is also relatively inexpensive compared to other organic compounds used in biomedical research. However, MDPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling MDPA in lab experiments.
Direcciones Futuras
There are several future directions for the research on MDPA. One potential direction is to investigate the use of MDPA as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of MDPA as a photosensitizer in photodynamic therapy for cancer. Additionally, the development of new synthesis methods for MDPA and its derivatives could lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, MDPA is a chemical compound with significant potential for various applications in organic electronics, optoelectronics, and biomedical research. MDPA has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While MDPA has some limitations, its advantages make it a promising compound for future research.
Métodos De Síntesis
MDPA can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the aldol condensation reaction. The most commonly used method for synthesizing MDPA is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-methylbenzaldehyde and acetophenone in the presence of a base catalyst. The reaction yields MDPA as a yellow solid with a high purity.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-12-14-19(15-13-18)22-16-24(20-8-4-2-5-9-20)27-25(23(22)17-26)21-10-6-3-7-11-21/h2-17,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYZXCMYCLNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(OC(=C2C=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2936547.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)
![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)

![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)